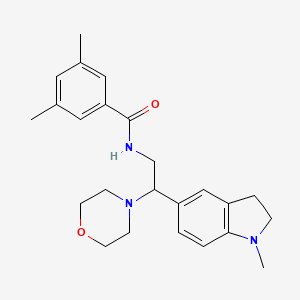

3,5-二甲基-N-(2-(1-甲基吲哚啉-5-基)-2-吗啉乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

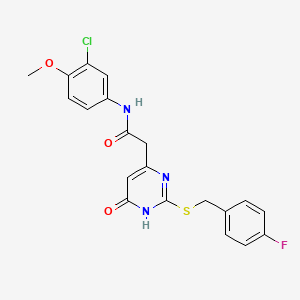

The compound 3,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative, which is a class of compounds known for their wide range of biological activities. Benzamides are often explored for their potential in medicinal chemistry due to their ability to interact with various biological targets. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate amine with a benzoyl chloride or an acid anhydride. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of N-[(2-morpholinyl)alkyl]benzamides involved the coupling of a morpholinyl moiety with a benzoyl group, which was modified to enhance gastric prokinetic activity . These methods could potentially be adapted for the synthesis of 3,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, which could influence its interaction with biological targets . The structure-activity relationships of benzamides often depend on the substitution pattern on the benzamide core, as well as the nature of the substituents, which can affect the compound's binding affinity and selectivity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of an amide group can lead to hydrolysis under acidic or basic conditions, while the presence of substituents such as morpholino groups can participate in nucleophilic substitution reactions. The reactivity of these compounds can be exploited to further modify their structure and enhance their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of substituents like morpholino groups can improve the solubility of the compounds in biological fluids, which is beneficial for their bioavailability .

科学研究应用

Sigma-2 受体探测

化合物 N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基-苯甲酰胺 (RHM-1) 因其与类似物相比对 sigma-2 受体的亲和力高而备受关注,证明了其作为配体在体外研究 sigma-2 受体的效用。考虑到结构相似性以及了解药理学和生物化学中受体-配体相互作用的重要性,该化合物有可能在科学研究中发挥类似或相关作用 (Xu 等人,2005)。

合成中的环化反应

该化合物与合成化学领域相关,特别是在环化反应的背景下。一项研究讨论了氢碘酸介导的 α-取代二级 2-乙烯基苯甲酰胺的环化,该方法可能与 3,5-二甲基-N-(2-(1-甲基吲哚啉-5-基)-2-吗啉乙基)苯甲酰胺的合成或改性有关,从而拓宽了其在化学合成和药物中的潜在应用范围 (小林等人,2010)。

结构研究和化学改性

相关苯甲酰胺化合物的晶体结构分析提供了对其分子构型和分子间相互作用的见解,这对了解化合物的反应性、稳定性和与生物靶标的潜在相互作用至关重要。此类结构研究是设计药物和开发具有定制化特性的材料的基础 (庞等人,2006)。

抗炎和镇痛特性

对苯甲酰胺衍生物的研究揭示了它们作为抗炎和镇痛剂的巨大潜力。研究表明,某些苯甲酰胺化合物抑制环氧合酶-1/2 (COX-1/COX-2) 并具有很高的镇痛和抗炎活性,使其成为这些治疗领域的候选药物 (Abu-Hashem 等人,2020)。

缓蚀

苯甲酰胺衍生物的一个引人入胜的应用是在材料科学领域,特别是在缓蚀领域。研究表明,源自苯甲酰胺的 5-取代四唑在酸性介质中保护低碳钢方面是有效的。这表明在工业过程和材料保存中具有潜在应用,突出了苯甲酰胺化合物的多功能性 (Aouine 等人,2011)。

属性

IUPAC Name |

3,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-17-12-18(2)14-21(13-17)24(28)25-16-23(27-8-10-29-11-9-27)19-4-5-22-20(15-19)6-7-26(22)3/h4-5,12-15,23H,6-11,16H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKXTLARZVXKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)

![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)